Benzyl 3-(trifluoromethyl)-4-vinylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(trifluoromethyl)-4-vinylbenzoate is an organic compound characterized by the presence of a trifluoromethyl group, a vinyl group, and a benzoate ester. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(trifluoromethyl)-4-vinylbenzoate typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the vinyl group and the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures consistent quality and scalability .
Types of Reactions:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: mCPBA, osmium tetroxide
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Strong bases like sodium hydride (NaH), nucleophiles like Grignard reagents.
Major Products:
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-(trifluoromethyl)-4-vinylbenzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 3-(trifluoromethyl)-4-vinylbenzoate involves its interaction with various molecular targets:
Molecular Targets: The trifluoromethyl group can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation and cell proliferation, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Trifluoromethylbenzene: Shares the trifluoromethyl group but lacks the ester and vinyl functionalities.
Vinylbenzoate: Contains the vinyl and ester groups but lacks the trifluoromethyl group.
Benzyl Benzoate: Contains the benzoate ester but lacks both the trifluoromethyl and vinyl groups.
Uniqueness: Benzyl 3-(trifluoromethyl)-4-vinylbenzoate is unique due to the combination of the trifluoromethyl group, vinyl group, and benzoate ester. This combination imparts distinct chemical properties, making it valuable in various applications .
Properties
IUPAC Name |
benzyl 4-ethenyl-3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O2/c1-2-13-8-9-14(10-15(13)17(18,19)20)16(21)22-11-12-6-4-3-5-7-12/h2-10H,1,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAONVBRVGGBKQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.